

# Application Notes and Protocols: Pharmacokinetics of Oral PROTAC FLT-3 Degradator 4 (A20)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PROTAC FLT-3 degrader 4

Cat. No.: B12367845

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic properties of the oral FMS-like tyrosine kinase 3 (FLT3) PROTAC (Proteolysis Targeting Chimera) degrader, commonly known as **PROTAC FLT-3 degrader 4** and identified in literature as compound A20. This document includes a summary of its activity, detailed experimental protocols for its evaluation, and visualizations of its mechanism and experimental workflows.

## Introduction

**PROTAC FLT-3 degrader 4** (A20) is a novel, orally active, CRBN-based PROTAC designed to target and induce the degradation of FLT3, a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).[1] Activating mutations in FLT3 are associated with poor prognosis, making it a critical therapeutic target. Unlike traditional small-molecule inhibitors that block the kinase activity of FLT3, A20 functions by hijacking the ubiquitin-proteasome system to induce the degradation of the entire FLT3 protein.[1][2] This mechanism offers the potential to overcome resistance associated with kinase inhibitors and provide a more sustained therapeutic effect. A20 has demonstrated potent and selective degradation of FLT3-ITD (Internal Tandem Duplication), a common FLT3 mutation in AML.[1]

## Data Presentation

## In Vitro Activity of PROTAC FLT-3 Degradar 4 (A20)

Cell Line	IC50 (nM)	DC50 (nM)	Dmax (%)	FLT3 Mutation	Reference
MV4-11	39.9	7.4	>90	ITD	[1][3]
MOLM-13	169.9	20.1	>90	ITD	[1][3]

IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Concentration for 50% maximal degradation of the target protein. Dmax: Maximum percentage of protein degradation.

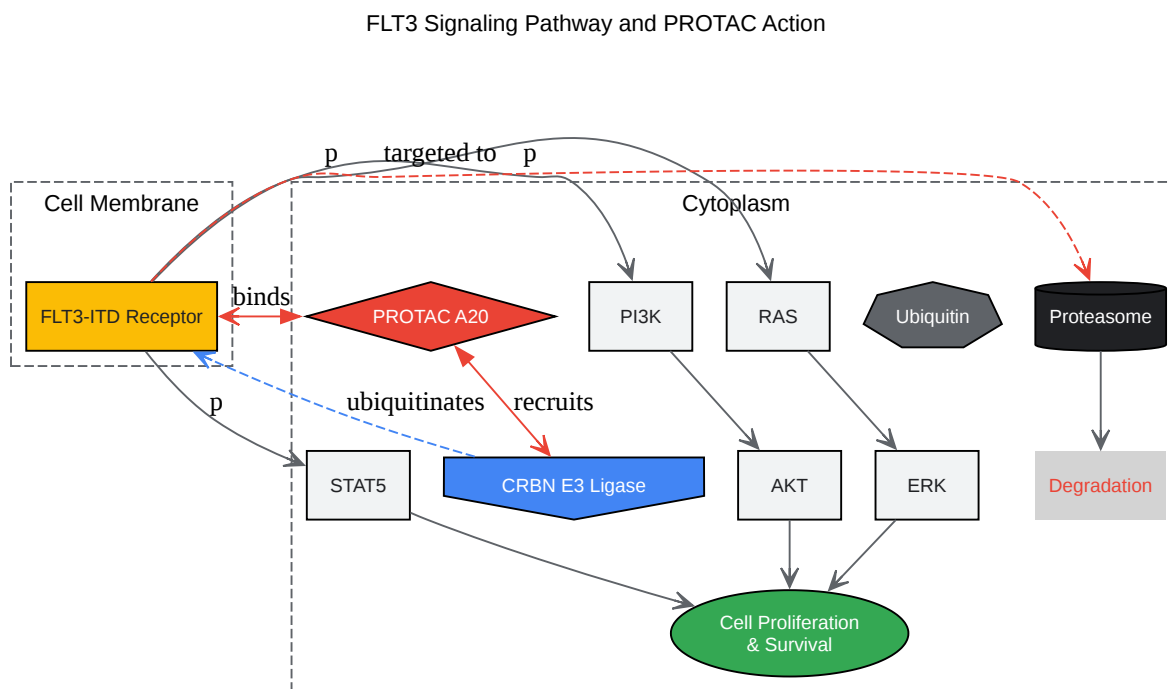
## In Vivo Efficacy of Oral PROTAC FLT-3 Degradar 4 (A20) in a Subcutaneous MV4-11 Xenograft Model

Dosing Regimen (Oral)	Tumor Growth Inhibition (TGI)	Outcome	Reference
1.25 mg/kg, daily for 2 weeks	Significant Inhibition	-	[1]
5 mg/kg, daily for 2 weeks	97.5%	Tumor Regression	[1]
10 mg/kg, daily for 2 weeks	-	Complete Tumor Regression	[1][4]

## Pharmacokinetic Parameters of PROTAC FLT-3 Degradar 4 (A20) in Sprague-Dawley Rats

Administration Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (h*ng/mL)	T <sub>1/2</sub> (h)	Oral Bioavailability (%)	Reference
Intravenous (IV)	1	148.9	0.083	161.9	2.0	-	
Oral (PO)	5	58.7	4.0	598.6	3.5	73.9	

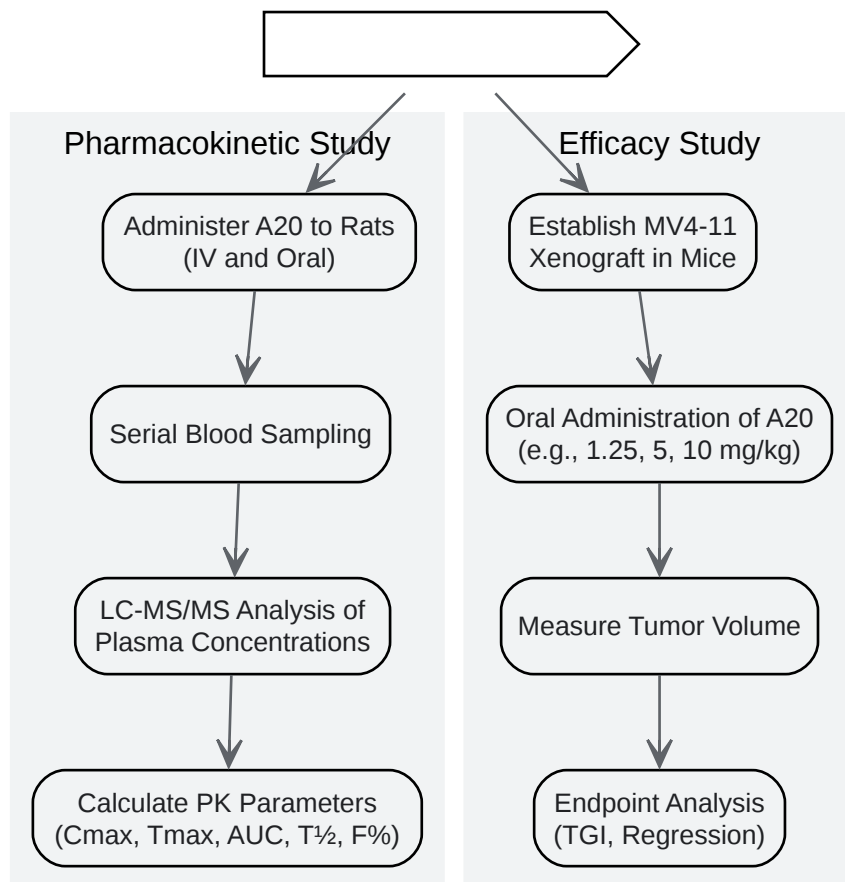
## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **PROTAC FLT-3 degrader 4 (A20)**.

## In Vivo Pharmacokinetic and Efficacy Workflow



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degradar for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetics of Oral PROTAC FLT-3 Degradator 4 (A20)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367845#pharmacokinetics-of-oral-protac-flt-3-degradator-4]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)